molecular formula C15H19NO3 B12814025 N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide

N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide

Cat. No.: B12814025
M. Wt: 261.32 g/mol
InChI Key: JRHZLXJCCDPNQS-UHFFFAOYSA-N
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Description

N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide is a complex organic compound characterized by the presence of a methacrylamide group attached to a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide typically involves multi-step reactions. One common approach starts with the preparation of 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid, which is then converted into the desired methacrylamide derivative through a series of chemical transformations . The reaction conditions often involve the use of reagents such as triethylamine, acetic acid, and oxalyl chloride under inert atmospheres .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid
  • (2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine
  • 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde

Uniqueness

N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methacrylamide group allows for polymerization and other reactions that are not possible with simpler analogs .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethyl]-2-methylprop-2-enamide

InChI

InChI=1S/C15H19NO3/c1-10(2)14(17)16-8-7-11-5-6-12-13(9-11)19-15(3,4)18-12/h5-6,9H,1,7-8H2,2-4H3,(H,16,17)

InChI Key

JRHZLXJCCDPNQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCC1=CC2=C(C=C1)OC(O2)(C)C

Origin of Product

United States

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